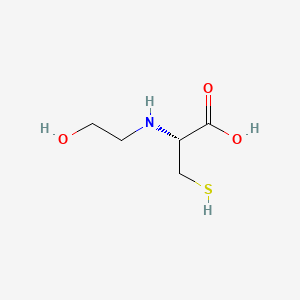

2-hydroxyethyl Cysteine

Description

Conceptual Framework of Cysteine S-Conjugates in Biological Systems

In biological systems, organisms are equipped with detoxification mechanisms to neutralize and eliminate potentially harmful substances. A key pathway in this process involves the conjugation of electrophilic compounds with the endogenous antioxidant glutathione (B108866). This initial step is often followed by a series of enzymatic reactions that lead to the formation of cysteine S-conjugates. ontosight.ai

These conjugates are formed when a substance is linked to the sulfur atom of a cysteine molecule. ontosight.ai This process is a central part of the mercapturic acid pathway, which serves to make xenobiotics more water-soluble, thereby facilitating their excretion from the body, typically in urine. nih.govnih.gov

The metabolism of these conjugates is complex. While many are N-acetylated to form mercapturic acids, which are then eliminated, some can be acted upon by enzymes known as cysteine S-conjugate β-lyases. ontosight.aitouro.edu These enzymes catalyze a β-elimination reaction, cleaving the C-S bond and potentially generating reactive sulfur-containing fragments. nih.govtouro.edu This cleavage can sometimes lead to a process known as bioactivation, where the resulting metabolite is more toxic than the parent compound. nih.govtouro.edu The transport of cysteine S-conjugates across cell membranes is also a critical factor, as it can be a rate-limiting step in their subsequent metabolism and potential toxicity. nih.gov

Significance of 2-hydroxyethyl Cysteine and its N-acetylated derivatives in Biochemical Investigations

The significance of this compound in biochemical research is almost entirely linked to its N-acetylated derivative, N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA). nih.gov HEMA is a well-established urinary biomarker of exposure to several industrially significant and hazardous volatile organic compounds. researchgate.net

Formation and Use as a Biomarker: HEMA is a urinary end-product of the glutathione metabolic pathway for a variety of electrophilic chemicals. nih.gov Its formation is a strong indicator of exposure to precursor compounds. For instance, ethylene (B1197577) oxide, a gas used for sterilization in hospitals and in chemical manufacturing, is metabolized in the body by conjugation with glutathione to form S-(2-hydroxyethyl)glutathione. aacrjournals.org This intermediate is subsequently broken down to this compound, which is then acetylated to form HEMA and excreted in the urine. aacrjournals.org

Because of this clear metabolic link, HEMA is widely used in biomonitoring studies to assess occupational or environmental exposure to ethylene oxide. aacrjournals.orgcdc.gov Research has also identified HEMA as a metabolite of other hazardous substances, including vinyl chloride and acrylonitrile (B1666552), which are found in tobacco smoke and industrial settings. researchgate.nettandfonline.com Studies such as the National Health and Nutrition Examination Survey (NHANES) have utilized HEMA measurements to evaluate chemical exposure in the general population, finding detectable levels in a majority of participants and significantly higher levels in smokers. cdc.govtandfonline.com

Research Applications: Beyond its role as a biomarker, this compound has been used in other specialized areas of biochemical investigation. In one study, it was used to create an unnatural amino acid by substituting a lysine (B10760008) residue in a λ-repressor protein. oup.com This modification, which changed the protein's hydrogen bonding capability, successfully switched the DNA-binding specificity of the protein, demonstrating a method for generating proteins with new functions. oup.com

Furthermore, isotopically labeled versions of HEMA, such as N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine, are synthesized for use as internal standards in analytical chemistry. medchemexpress.compharmaffiliates.com These labeled compounds are crucial for achieving accurate quantification of HEMA in biological samples using techniques like mass spectrometry. medchemexpress.com

The following table summarizes xenobiotics that are known to be metabolized to HEMA.

| Precursor Xenobiotic | Primary Use/Source |

| Ethylene Oxide | Medical sterilization, chemical manufacturing. aacrjournals.org |

| Vinyl Chloride | Polymer production (PVC). researchgate.net |

| Acrylonitrile | Plastics and synthetic fiber production, tobacco smoke. tandfonline.comsmolecule.com |

| Ethylene Dibromide | Formerly used as a fumigant. researchgate.net |

The properties of this compound and its primary N-acetylated derivative are detailed in the interactive table below.

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO3S |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

(2R)-2-(2-hydroxyethylamino)-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C5H11NO3S/c7-2-1-6-4(3-10)5(8)9/h4,6-7,10H,1-3H2,(H,8,9)/t4-/m0/s1 |

InChI Key |

FHVKUMVJDWVCBT-BYPYZUCNSA-N |

Isomeric SMILES |

C(CO)N[C@@H](CS)C(=O)O |

Canonical SMILES |

C(CO)NC(CS)C(=O)O |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways Involving 2 Hydroxyethyl Cysteine Conjugates

Glutathione (B108866) Conjugation and Mercapturic Acid Pathway Formation

The mercapturic acid pathway is a major route for the detoxification of a wide array of electrophilic xenobiotics. This multi-step process begins with the conjugation of the xenobiotic with glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), and culminates in the urinary excretion of N-acetylcysteine conjugates.

Role of Glutathione S-transferases in Xenobiotic Biotransformation

Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a pivotal role in cellular detoxification. nih.gov They catalyze the nucleophilic attack of the sulfur atom of glutathione on electrophilic centers of xenobiotic compounds. nih.govresearchgate.net This initial conjugation reaction is a critical step in neutralizing the reactivity of the foreign compound, preventing it from interacting with and damaging cellular macromolecules like DNA and proteins. tandfonline.com The GST family comprises several classes of isoenzymes, including alpha, mu, and pi, each with distinct but often overlapping substrate specificities. nih.gov The specific GST isozymes present in a tissue or individual can influence the efficiency and profile of xenobiotic metabolism. nih.govtandfonline.com For instance, the GSTT1 enzyme is particularly involved in the conjugation of ethylene (B1197577) oxide with glutathione. researchgate.netaacrjournals.org

Enzymatic Processing to S-(2-hydroxyethyl)cysteine and N-acetyl-S-(2-hydroxyethyl)cysteine (HEMA)

Following the initial conjugation with glutathione, the resulting S-(2-hydroxyethyl)glutathione conjugate undergoes sequential enzymatic degradation. First, the glutamyl and glycinyl residues are cleaved by enzymes such as γ-glutamyltransferase and dipeptidases, yielding S-(2-hydroxyethyl)cysteine. nih.gov This intermediate is then N-acetylated by cysteine S-conjugate N-acetyltransferase in the kidney to form N-acetyl-S-(2-hydroxyethyl)cysteine (HEMA), the final mercapturic acid product, which is then excreted in the urine. researchgate.netnih.gov This acetylation step increases the water solubility of the conjugate, facilitating its elimination from the body. The presence of HEMA in urine is a recognized biomarker for exposure to various xenobiotics that are metabolized via this pathway. researchgate.netsmolecule.com

Precursor Xenobiotics and Reactive Intermediates Leading to 2-hydroxyethyl Cysteine Formation

A variety of industrial and environmental chemicals can lead to the formation of this compound conjugates. These precursor compounds are typically converted into reactive electrophilic intermediates within the body, which then enter the glutathione conjugation pathway.

Formation from Haloalkanes (e.g., Vinyl Chloride, Ethylene Dibromide)

Vinyl Chloride: This known human carcinogen is metabolized by cytochrome P450 enzymes to form the reactive epoxide, chloroethylene oxide, which can spontaneously rearrange to chloroacetaldehyde. cdc.govnih.govscialert.net Both of these intermediates are electrophilic and can react with glutathione. cdc.govinchem.org The subsequent metabolism of the glutathione conjugate leads to the formation of several urinary metabolites, including N-acetyl-S-(2-hydroxyethyl)cysteine (HEMA). cdc.govnih.govinchem.org

Ethylene Dibromide (EDB): This fumigant is also metabolized through glutathione conjugation. nih.govtexas.gov The initial reaction, catalyzed by glutathione S-transferases, forms S-(2-bromoethyl)glutathione. researchgate.net This intermediate can then form a reactive episulfonium ion, which is subsequently attacked by water to yield S-(2-hydroxyethyl)glutathione. nih.gov Further processing through the mercapturic acid pathway results in the urinary excretion of N-acetyl-S-(2-hydroxyethyl)cysteine. nih.govtexas.gov

Formation from Epoxides (e.g., Ethylene Oxide)

Ethylene oxide, a widely used industrial chemical and sterilant, is a direct-acting alkylating agent and a primary precursor for this compound formation. aacrjournals.orgiarc.fr It readily reacts with the nucleophilic sulfur atom of glutathione in a reaction that can be catalyzed by glutathione S-transferases, particularly GSTT1. researchgate.netaacrjournals.org This conjugation forms S-(2-hydroxyethyl)glutathione, which is then metabolized to S-(2-hydroxyethyl)cysteine and ultimately excreted as N-acetyl-S-(2-hydroxyethyl)cysteine (HEMA). fao.orgwho.intiarc.fr

Formation from Alpha, Beta-Unsaturated Nitriles (e.g., Acrylonitrile)

Acrylonitrile (B1666552), a monomer used in the production of plastics and synthetic fibers, has two primary metabolic pathways. who.intoup.com One pathway involves direct conjugation with glutathione. The other, an oxidative pathway, involves epoxidation by cytochrome P450 enzymes to form 2-cyanoethylene oxide. who.intoup.comnih.gov This epoxide is a reactive intermediate that can then be conjugated with glutathione. oup.comoup.com Following this conjugation, the molecule undergoes further metabolism where the cyano group is replaced by a hydroxyl group, leading to the formation of N-acetyl-S-(2-hydroxyethyl)cysteine (HEMA), which is a minor urinary metabolite of acrylonitrile exposure. researchgate.netnih.gov

Cysteine S-conjugate β-Lyase Activities and Alternative Metabolic Fates

The metabolic journey of S-(2-hydroxyethyl)-L-cysteine, like other cysteine S-conjugates, is primarily dictated by a balance between detoxification pathways. One significant pathway involves the action of Cysteine S-conjugate β-lyases (C-S β-lyases), a family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that play a critical role in the metabolism of xenobiotics. nih.govwikipedia.org

C-S β-lyases catalyze the cleavage of the carbon-sulfur (C-S) bond in cysteine S-conjugates. nih.govuniprot.org This β-elimination reaction converts the conjugate into a thiol, pyruvate (B1213749), and ammonia. nih.govwikipedia.org In the specific case of S-(2-hydroxyethyl)-L-cysteine, the products would be 2-mercaptoethanol (B42355), pyruvate, and ammonia. The reaction proceeds through the formation of an unstable aminoacrylate intermediate, which spontaneously tautomerizes and hydrolyzes to yield the final products. nih.gov This enzymatic action is of particular interest in toxicology because the released thiol can sometimes be a reactive, toxic species, representing a bioactivation pathway for certain halogenated compounds. nih.govresearchgate.net

However, the C-S β-lyase pathway is not the sole metabolic route for S-(2-hydroxyethyl)-L-cysteine. Several alternative fates exist, which are often the dominant detoxification routes. The primary alternative is the mercapturic acid pathway, where the cysteine conjugate undergoes N-acetylation to form N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA). tandfonline.comresearchgate.net HEMA is a well-documented urinary metabolite of several hazardous volatile organic compounds, including ethylene oxide and vinyl chloride, making it a key biomarker for exposure assessment. researchgate.netnih.gov

Other metabolic possibilities include the oxidation of the cysteine S-conjugate to its corresponding sulfoxide. nih.gov If the β-lyase pathway does proceed and a stable thiol is released, it can be further metabolized and detoxified via S-thiomethylation or S-glucuronidation before excretion. researchgate.net

| Metabolic Pathway | Description | Key Enzyme/Process | Primary End Product(s) |

|---|---|---|---|

| device_hubMercapturic Acid Pathway | The major detoxification route involving the acetylation of the cysteine conjugate's amino group. tandfonline.com | N-acetyltransferase | N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) researchgate.net |

| call_splitC-S β-Lyase Cleavage | An alternative pathway that cleaves the C-S bond, potentially leading to bioactivation. nih.govresearchgate.net | Cysteine S-conjugate β-lyase | 2-Mercaptoethanol, Pyruvate, Ammonia nih.gov |

| trending_upSulfoxidation | Oxidation of the sulfur atom in the cysteine conjugate. nih.gov | Flavin-containing monooxygenases (FMOs) | S-(2-hydroxyethyl)-L-cysteine sulfoxide |

Broader Metabolic Context of Cysteine in Thiol Homeostasis and Biosynthesis of Related Compounds

The metabolism of S-(2-hydroxyethyl)-L-cysteine is a small part of the vast and critical metabolic network centered on cysteine. Cysteine is the first committed molecule in metabolic pathways to contain both sulfur and nitrogen, making its regulation fundamentally important. oup.com In animals, its biosynthesis begins with serine, with the sulfur atom being derived from methionine via the intermediate homocysteine. wikipedia.org In plants and bacteria, the sulfur is typically incorporated from inorganic sulfide (B99878). nih.govasm.org

Cysteine plays a central role in maintaining cellular thiol homeostasis, which is the balance between reduced thiols (-SH) and their oxidized disulfide (-S-S-) forms. pnas.orgtubitak.gov.tr The cysteine/cystine (Cys/CySS) couple is a major low-molecular-weight thiol/disulfide pool in blood plasma and a key control point for redox signaling. tubitak.gov.tr The highly reactive sulfhydryl group of cysteine makes it susceptible to a variety of reversible post-translational modifications, which protects proteins from irreversible oxidative damage and regulates their function in response to oxidative stress. pnas.orgfrontiersin.org

Furthermore, cysteine is a crucial precursor for the biosynthesis of numerous essential biomolecules. Its sulfur atom is donated to create a wide array of compounds vital for cellular function.

Key compounds derived from cysteine include:

Glutathione (GSH): A tripeptide synthesized from cysteine, glycine, and glutamic acid, GSH is a paramount antioxidant that protects cells from oxidative damage. wikipedia.org

Coenzyme A (CoA): This essential coenzyme in cellular metabolism, involved in the synthesis and oxidation of fatty acids and the oxidation of pyruvate, derives its sulfur from cysteine. nih.govasm.org

Taurine: An abundant amino acid that plays roles in bile salt conjugation, osmoregulation, and antioxidation. frontiersin.org

Iron-Sulfur (Fe-S) Clusters: These inorganic cofactors are critical for the function of many proteins involved in electron transport and enzyme catalysis. Cysteine serves as the sulfur donor for their assembly. wikipedia.orgmdpi.com

Other Sulfur-Containing Biomolecules: Cysteine provides the reduced sulfur for the synthesis of methionine (in some pathways), lipoic acid, thiamine (B1217682) (Vitamin B1), and molybdopterin. oup.comnih.govasm.org

| Compound Derived from Cysteine | Primary Function(s) | Significance |

|---|---|---|

| securityGlutathione (GSH) | Major endogenous antioxidant; involved in detoxification and immune function. wikipedia.org | Protects cells from damage by reactive oxygen species. |

| syncCoenzyme A (CoA) | Essential for fatty acid metabolism and the Krebs cycle (as Acetyl-CoA). nih.govasm.org | Central hub in intermediary metabolism for energy production. |

| wavesTaurine | Involved in bile acid conjugation, neuromodulation, and maintaining cell volume. frontiersin.org | Important for cardiovascular function and development of the nervous system. |

| device_hubIron-Sulfur (Fe-S) Clusters | Prosthetic groups for proteins in electron transport, redox catalysis, and regulation. mdpi.com | Fundamental for mitochondrial respiration and DNA repair. |

| constructionOther Biomolecules | Serves as a sulfur donor for methionine, lipoic acid, thiamine, and molybdopterin. oup.comnih.govasm.org | Contributes to a wide range of essential vitamin and cofactor syntheses. |

Advanced Analytical Methodologies for 2 Hydroxyethyl Cysteine and Its Metabolites

Liquid Chromatography-Mass Spectrometry Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful and widely used platform for the analysis of 2-hydroxyethyl cysteine and its related compounds. The combination of chromatographic separation with the high selectivity and sensitivity of mass spectrometric detection allows for precise quantification in complex biological matrices.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a robust and sensitive method for the quantification of N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA), a key metabolite of this compound. nih.govnih.gov This technique offers high selectivity and is suitable for analyzing complex biological samples such as urine. nih.govnih.gov

A developed HPLC-MS/MS method for HEMA in human urine utilizes strong anion-exchange solid-phase extraction for sample cleanup. nih.gov The method demonstrates a low limit of detection (LOD) of 0.68 µg/L in a 1-mL urine sample, showcasing its high sensitivity. nih.gov This level of sensitivity is adequate for detecting HEMA concentrations resulting from environmental exposures. nih.gov In studies of the general adult population in the United States, this method was used to establish reference range concentrations of HEMA in urine. nih.gov The geometric mean concentration was found to be 1.6 µg/g creatinine (B1669602) in the general population, with a higher geometric mean of 2.8 µg/g creatinine observed in smokers. nih.gov

| Parameter | Value | Reference |

| Analyte | N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) | nih.govnih.gov |

| Matrix | Human Urine | nih.govnih.gov |

| Sample Preparation | Strong Anion-Exchange Solid-Phase Extraction | nih.gov |

| Limit of Detection (LOD) | 0.68 µg/L | nih.gov |

| Geometric Mean (General Population) | 1.6 µg/g creatinine | nih.gov |

| Geometric Mean (Smokers) | 2.8 µg/g creatinine | nih.gov |

This interactive table summarizes the key performance characteristics and findings of the HPLC-MS/MS method for HEMA quantification.

For high-throughput analysis, Rapid Resolution Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MS/MS) offers a significant advantage by reducing analysis time while maintaining sensitivity and specificity. nih.govepa.gov This methodology has been successfully applied to the simultaneous measurement of HEMA and N-acetyl-S-(2-cyanoethyl)-cysteine (CEMA) in human urine. nih.govepa.gov

The use of a small particle size column in RRLC enhances separation efficiency and shortens the analytical run time. nih.gov A validated RRLC-MS/MS method demonstrated a linear range of 0.2-40.0 ng/mL for HEMA. nih.govepa.gov The recovery rates for HEMA were excellent, ranging from 98.2% to 106.0%. nih.govepa.gov This high-throughput method is particularly valuable for large-scale biomonitoring studies. nih.gov

| Parameter | Value | Reference |

| Analyte | N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) | nih.govepa.gov |

| Co-analyte | N-acetyl-S-(2-cyanoethyl)-cysteine (CEMA) | nih.govepa.gov |

| Technique | RRLC-ESI-MS/MS | nih.govepa.gov |

| Linear Range (HEMA) | 0.2-40.0 ng/mL | nih.govepa.gov |

| Recovery Rate (HEMA) | 98.2-106.0% | nih.govepa.gov |

This interactive table presents the performance metrics of the RRLC-ESI-MS/MS method for high-throughput analysis of HEMA.

Isotope-dilution mass spectrometry is a powerful technique used to enhance the accuracy of quantification in research studies, particularly when analyzing biological samples where variability in sample preparation and matrix effects can be significant. nih.govscispace.com This approach involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte. nih.gov

In the context of HEMA analysis, the use of an isotope-labeled HEMA internal standard allows for the correction of analyte loss during sample extraction and processing, as well as variations in instrument response. nih.govscispace.com This results in a more accurate and precise measurement of the endogenous analyte concentration. nih.gov An isotope-dilution HPLC-MS/MS method for HEMA in urine demonstrated an accuracy indistinguishable from 100% and a coefficient of variation of 22% at low concentrations. nih.gov

| Parameter | Value | Reference |

| Technique | Isotope-Dilution HPLC-MS/MS | nih.govscispace.com |

| Analyte | N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) | nih.govscispace.com |

| Key Advantage | Corrects for sample recovery and matrix effects | nih.gov |

| Accuracy | Indistinguishable from 100% | nih.gov |

| Coefficient of Variation | 22% (at 4 and 11 µg/L) | nih.gov |

This interactive table highlights the key features and benefits of using isotope-dilution mass spectrometry for accurate HEMA quantification.

Derivatization Strategies for Improved Chromatographic and Spectrometric Analysis

Derivatization is a chemical modification process employed to improve the analytical characteristics of a compound. For thiols like this compound, derivatization can enhance their chromatographic retention, improve their detectability, and increase the selectivity of the analysis.

Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the chromatographic system. Several reagents have been utilized for the derivatization of thiols, which can be applied to the analysis of this compound.

One common approach is the use of Ellman's reagent, 5,5'-dithio-(bis-2-nitrobenzoic acid), which reacts with thiols to form a mixed disulfide that can be detected by HPLC. nih.gov Another widely used class of derivatizing agents is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as 2-mercaptoethanol (B42355), which reacts with primary amines to form highly fluorescent isoindole derivatives. researchgate.netsemanticscholar.orgnih.govresearchgate.net Other reagents include monobromobimane, which forms fluorescent adducts with thiols, and 2-chloro-1-methylpyridinium (B1202621) iodide for UV detection. researchgate.netresearchgate.net

| Derivatizing Reagent | Functional Group Targeted | Detection Method | Reference |

| 5,5'-dithio-(bis-2-nitrobenzoic acid) (Ellman's Reagent) | Thiol | UV-Vis | nih.gov |

| o-Phthalaldehyde (OPA) / 2-mercaptoethanol | Primary Amine | Fluorescence | researchgate.netsemanticscholar.orgnih.govresearchgate.net |

| Monobromobimane | Thiol | Fluorescence | researchgate.net |

| 2-Chloro-1-methylpyridinium iodide | Thiol | UV | researchgate.net |

| Phenylisothiocyanate (PITC) | Primary and Secondary Amines | UV | protocols.io |

This interactive table provides an overview of common pre-column derivatization reagents for the analysis of thiols and related compounds.

Photochemical derivatization offers a highly selective method for modifying cysteine residues, which can be advantageous in research settings for specific labeling and analysis. nih.govrsc.org This technique utilizes light to initiate a reaction between a derivatizing agent and the target molecule. nih.govrsc.org

A notable example is the use of 3-(hydroxymethyl)-2-naphthol derivatives (NQMPs), which, upon brief irradiation with a 350 nm fluorescent lamp, selectively react with solvent-exposed cysteine residues in peptides and proteins to form stable NQMP-thioether linkages. nih.govrsc.org This method is exceptionally fast and requires only a low equivalence of the reagent. nih.gov The resulting conjugate is stable under conditions used for mass spectrometry analysis. nih.govrsc.org An interesting feature of this approach is the reversibility of the derivatization; irradiation of the NQMP-labeled protein in a dilute solution can lead to the release of the substrate. nih.govrsc.org

| Parameter | Description | Reference |

| Method | Photochemical Derivatization | nih.govrsc.org |

| Reagent | 3-(hydroxymethyl)-2-naphthol derivatives (NQMPs) | nih.govrsc.org |

| Target | Solvent-exposed Cysteine Residues | nih.govrsc.org |

| Activation | 350 nm fluorescent lamp | nih.govrsc.org |

| Key Features | High selectivity, fast reaction, low reagent equivalence, reversible | nih.govrsc.org |

This interactive table summarizes the key aspects of photochemical derivatization for selective cysteine conjugation.

Method Validation and Application in Biological Matrices for Exposure Pathway Research

The quantification of this compound (HEC) and its acetylated form, N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA), in biological matrices is fundamental to its use as a biomarker for assessing exposure to various xenobiotics. Robust and validated analytical methods are essential for ensuring the reliability and accuracy of biomonitoring data. The primary biological matrix for monitoring HEC and HEMA is urine, due to its non-invasive collection and the role of renal excretion in eliminating these metabolites.

Method validation encompasses several key parameters to demonstrate that an analytical procedure is suitable for its intended purpose. These parameters include selectivity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of these compounds, offering high sensitivity and specificity.

Detailed research has led to the development of sensitive and selective methods for quantifying HEMA in human urine. One such method utilizes isotope-dilution HPLC-tandem mass spectrometry, which effectively corrects for variations in extraction recovery between samples. This particular method demonstrated an accuracy close to 100% and a low limit of detection of 0.68 µg/L in a 1-mL urine sample, enabling the detection of HEMA even at low environmental exposure levels. Another validated method, employing rapid resolution liquid chromatography-tandem mass spectrometry (RRLC-MS/MS), showed high recovery rates for HEMA (98.2–106.0%) and a linear range of 0.2–40.0 ng/mL.

The table below summarizes the validation parameters from various studies focused on the quantification of HEMA in human urine, showcasing the robustness of modern analytical techniques.

These validated methods have been successfully applied in various exposure pathway research and biomonitoring studies. HEMA is recognized as a urinary metabolite of several carcinogens, including vinyl chloride, ethylene (B1197577) oxide, and acrylonitrile (B1666552). Therefore, its quantification in urine serves as a valuable tool for assessing exposure to these parent compounds.

Applications of these methods include:

Occupational Exposure: Studies have used urinary HEMA levels to monitor hospital workers exposed to ethylene oxide, a gas used for sterilization. Research showed that exposure increased HEMA concentrations in urine samples collected at the end of a work shift.

Tobacco Smoke Exposure: HEMA is a biomarker for exposure to acrylonitrile and ethylene oxide present in cigarette smoke. Validated analytical methods have been used in large-scale studies, such as the National Health and Nutrition Examination Survey (NHANES), to demonstrate a positive association between smoking intensity and urinary HEMA concentrations. In one study, HEMA was detected in 85% of exclusive cigarette smokers compared to only 40% of non-smokers.

General Population Biomonitoring: The high sensitivity of these methods allows for the detection of background levels of HEMA in the general population, providing insight into environmental exposures. For instance, preliminary analyses of urine from a population with no known specific exposure to the parent toxicants showed a detection frequency of approximately 75%.

The table below details the application of validated analytical methods in different exposure scenarios.

Mechanistic and Enzymatic Studies on 2 Hydroxyethyl Cysteine Formation and Reactivity

Biochemical Mechanisms of S-conjugate Formation and Hydrolysis

The formation of S-conjugates, such as 2-hydroxyethyl cysteine, is a critical metabolic pathway for the detoxification of various electrophilic compounds. This process, often mediated by glutathione (B108866) S-transferases (GSTs), involves the conjugation of the thiol group of glutathione to the electrophile, followed by enzymatic degradation to the corresponding cysteine conjugate. The resulting S-(2-hydroxyethyl)-L-cysteine can be formed from precursors like ethylene (B1197577) oxide. nih.gov

Hydrolysis of related S-(2-haloethyl)-L-cysteine analogs has been studied to understand their reactivity. The hydrolysis rates are significantly influenced by pH, with a notable increase in rate at pH 8 compared to more acidic conditions (pH 4 or 6). This suggests the involvement of the amino group in an internal cyclization mechanism, leading to the formation of 3-(thiomorpholine)-carboxylic acid as an alternative to the direct hydrolysis product, S-(2-hydroxyethyl)-L-cysteine. However, for the N-acetylated analogs (mercapturic acids), this accelerated hydrolysis is not observed.

In a specific study, an Escherichia coli mutant deficient in MetC was found to accumulate S-(2-hydroxyethyl)-L-cysteine and S-(2-hydroxyethyl)-L-homocysteine when 2-mercaptoethanol (B42355) was added to the culture medium. nih.gov This indicates a biochemical pathway for its formation under specific metabolic conditions.

Enzymology of Cysteine Modification and Metabolism

Cysteine dioxygenase (CDO) is a non-heme iron-dependent enzyme that plays a crucial role in cysteine catabolism by catalyzing the oxidation of L-cysteine to cysteine sulfinic acid. wisc.edunih.gov This is the first irreversible step in the pathway that leads to the formation of sulfate (B86663) and taurine. The enzyme exhibits a high degree of substrate specificity, primarily acting on L-cysteine. nih.gov While it can also oxidize D-cysteine and cysteamine, the rates are significantly lower. nih.gov

Spectroscopic and kinetic studies have provided insights into the active site of CDO and its interaction with substrates. The enzyme's active site contains a 3-His triad (B1167595) that coordinates the iron cofactor. nih.gov Cysteine binds to the iron in a bidentate fashion through its sulfur and amine groups, displacing water molecules and allowing for the binding of molecular oxygen. wisc.edu The catalytic efficiency of CDO can be enhanced by a post-translational modification involving the formation of a thioether crosslink between a cysteine and a tyrosine residue near the active site. wisc.edunih.gov

While the primary substrate for CDO is L-cysteine, the metabolism of substituted cysteines like this compound via this pathway is not well-characterized. The substrate specificity of CDO suggests that significant modifications to the cysteine side chain may hinder its binding and subsequent oxidation.

Glutaredoxins (Grx) are small oxidoreductases that catalyze the reduction of disulfide bonds, playing a key role in redox regulation. The reduction of bis(2-hydroxyethyl)disulfide (HEDS) is a commonly used assay to determine glutaredoxin activity. nih.gov The reaction is dependent on glutathione (GSH) as a reducing agent. nih.gov

The proposed mechanism for the Grx-catalyzed reduction of HEDS has been a subject of investigation. One model suggests an initial non-enzymatic reaction between HEDS and GSH to form a mixed disulfide, S-(2-hydroxyethyl)-glutathione (GSSEtOH), which is then the actual substrate for glutaredoxin. nih.gov The glutaredoxin, with its active site cysteine in the thiolate form, attacks GSSEtOH, leading to the glutathionylation of the enzyme. nih.gov The enzyme is then regenerated by a second molecule of GSH, producing glutathione disulfide (GSSG). nih.gov

However, more recent studies suggest that the non-enzymatic formation of GSSEtOH is too slow to account for the observed reaction rates, proposing a direct, Grx-catalyzed reduction of HEDS. nih.gov This alternative mechanism involves a ternary complex of glutaredoxin, GSH, and the disulfide substrate. researchgate.net Glutaredoxins can employ both monothiol and dithiol mechanisms for disulfide reduction, depending on the substrate and the specific glutaredoxin isoform. researchgate.netnih.gov

| Enzyme | Substrate | Proposed Mechanism | Key Features |

|---|---|---|---|

| Glutaredoxin (Grx) | Bis(2-hydroxyethyl)disulfide (HEDS) | Ping-pong monothiol mechanism | Involves glutathionylated enzyme intermediate. nih.gov |

| Glutaredoxin (Grx) | Protein disulfides | Parallel monothiol and dithiol mechanisms | The dominant pathway depends on the accessibility of the mixed disulfide intermediate to GSH. nih.gov |

Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is a versatile cofactor in a multitude of enzymatic reactions involving amino acids. Interestingly, PLP can also catalyze the breakdown of cysteine in an enzyme-independent manner. researchgate.netnih.gov This reaction does not require the presence of multivalent metal ions, which were previously thought to be essential for this non-enzymatic process. researchgate.netnih.gov

The reaction between PLP and cysteine proceeds through the formation of a thiazolidine (B150603) intermediate. researchgate.netnih.gov This is followed by the slow decomposition of the thiazolidine ring, which leads to the production of hydrogen sulfide (B99878) (H2S) and the regeneration of PLP, allowing it to act as a catalyst. researchgate.netnih.gov The rate of this reaction is dependent on both pH and ionic strength. researchgate.netnih.gov This mechanism is also proposed to be applicable to S-substituted cysteines, where PLP is regenerated along with the production of S-substituted analogs, ammonia, and pyruvate (B1213749) under slightly alkaline conditions. researchgate.netresearchgate.net

| Reactants | Key Intermediate | Products | Conditions |

|---|---|---|---|

| Cysteine and Pyridoxal-5'-phosphate (PLP) | Thiazolidine ring | Hydrogen sulfide (H2S), Regenerated PLP | Enzyme-independent, metal-ion independent, pH and ionic strength dependent. researchgate.netnih.gov |

| S-substituted cysteines and PLP | Schiff base/Thiazolidine-like intermediates | S-substituted analogs, Ammonia, Pyruvate, Regenerated PLP | Slightly alkaline conditions. researchgate.netresearchgate.net |

Reactivity and Interactions with Biomolecules in Research Contexts

The formation of covalent adducts between small molecules and proteins or peptides is a key area of research for understanding mechanisms of toxicity and for the development of biomarkers. The cysteine residue, with its nucleophilic thiol group, is a common target for electrophilic compounds. acs.orgresearchgate.net

The compound N-acetyl-S-(2-hydroxyethyl)-L-cysteine, a mercapturic acid derivative, is a known urinary metabolite of several volatile organic compounds, including ethylene oxide and vinyl chloride. nih.gov Its detection and quantification, often by mass spectrometry-based methods, serve as a biomarker for exposure to these hazardous chemicals. nih.gov

In a study investigating the cytotoxicity of the dental resin monomer 2-hydroxyethyl methacrylate (B99206) (HEMA), it was found that N-acetyl cysteine (NAC) could detoxify HEMA through direct adduct formation. nih.gov This reaction between the thiol group of NAC and HEMA was confirmed by capillary electrophoresis coupled with mass spectrometry. nih.gov This highlights the potential for the 2-hydroxyethyl moiety to be involved in adduction with cysteine-containing molecules.

The characterization of such adducts on proteins and peptides is crucial for identifying the sites and mechanisms of modification. Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose, allowing for the precise localization of the modification on the amino acid sequence. acs.orgoregonstate.edu For instance, in the study of protein modifications by electrophilic lipids, CID-MS/MS of peptide adducts on cysteine residues can reveal the structure of the modification. oregonstate.edu

Impact on Cellular Redox Homeostasis and Oxidative Post-Translational Modifications of Cysteine

The formation of this compound is intrinsically linked to cellular redox homeostasis, primarily through its role in the detoxification of electrophilic compounds. One notable example is the detoxification of 2-hydroxyethyl methacrylate (HEMA), a dental resin monomer known to induce cellular toxicity. HEMA exposure can lead to a depletion of intracellular glutathione (GSH), a key antioxidant, and an increase in reactive oxygen species (ROS), thereby disrupting the cellular redox balance.

The conjugation of HEMA with N-acetyl-L-cysteine (NAC), a precursor of L-cysteine and GSH, to form an N-acetyl-S-(2-hydroxyethyl)-L-cysteine adduct is a crucial detoxification mechanism. This process helps to mitigate HEMA-induced oxidative stress and protect cells from apoptosis. By reacting with HEMA, NAC effectively neutralizes its electrophilic nature, preventing it from depleting the cellular GSH pool and reacting with other vital cellular nucleophiles.

The depletion of GSH during the detoxification of such xenobiotics can lead to a state of oxidative stress, where the balance between pro-oxidants and antioxidants is shifted towards the former. This can result in oxidative post-translational modifications (Ox-PTMs) of cysteine residues in proteins. Cysteine residues are particularly susceptible to oxidation due to the nucleophilic nature of the thiol group. Common Ox-PTMs include the formation of sulfenic acids (-SOH), sulfinic acids (-SO2H), and sulfonic acids (-SO3H), as well as disulfide bond formation and S-glutathionylation. These modifications can alter protein structure and function, impacting various cellular processes.

The formation of this compound adducts can be seen as a protective mechanism that helps to maintain cellular redox homeostasis by preventing widespread, non-specific reactions of electrophiles with protein thiols. However, the consumption of GSH in this process underscores the importance of a robust antioxidant system to replenish GSH levels and counteract the potential for oxidative stress.

Stereochemical Considerations in Enzymatic and Non-Enzymatic Reactions

The formation of this compound can occur through both enzymatic and non-enzymatic pathways, with stereochemistry playing a pivotal role in determining the nature of the products formed.

Enzymatic Reactions:

The enzymatic conjugation of electrophiles, such as ethylene oxide (a precursor to the 2-hydroxyethyl group), with L-cysteine or its derivatives is primarily catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). These enzymes exhibit a high degree of stereoselectivity, meaning they preferentially catalyze the reaction of a specific stereoisomer of the substrate to form a specific stereoisomer of the product.

For instance, studies with various epoxide substrates have demonstrated that GSTs can be highly stereoselective in their catalysis of glutathione conjugation. This selectivity arises from the specific three-dimensional structure of the enzyme's active site, which accommodates and orients the substrates in a precise manner to facilitate the reaction. While direct studies on the stereochemical outcome of the GST-catalyzed reaction between ethylene oxide and L-cysteine are not extensively detailed, the known stereospecificity of GSTs with other epoxides strongly suggests that the enzymatic formation of S-(2-hydroxyethyl)-L-cysteine will also be stereoselective, leading to the preferential formation of a particular stereoisomer. The human glutathione transferase theta (GSTT1) has been identified as an enzyme involved in the metabolism of ethylene oxide.

Non-Enzymatic Reactions:

In contrast to the highly specific enzymatic reactions, the non-enzymatic reaction between L-cysteine and an electrophile like ethylene oxide is generally not stereoselective. In the absence of an enzyme to guide the reaction, the nucleophilic attack of the cysteine thiol group on the electrophilic carbon of the epoxide can occur from different directions with similar probability. This results in the formation of a racemic or near-racemic mixture of stereoisomers of S-(2-hydroxyethyl)-L-cysteine.

Research on the non-enzymatic reaction of glutathione with racemic benzo(a)pyrene 4,5-oxide has shown the formation of all four possible stereoisomers, highlighting the lack of stereoselectivity in the absence of enzymatic catalysis. This contrasts with the enzymatic reaction, which produces only specific diastereomers.

The stereochemistry of this compound can have significant biological implications, as different stereoisomers may exhibit different rates of metabolism, biological activities, and toxicological profiles. Therefore, understanding the stereochemical outcomes of both enzymatic and non-enzymatic formation pathways is crucial for a comprehensive assessment of the physiological and pathological roles of this important metabolite.

Table of Research Findings on Stereoselectivity in Cysteine Adduct Formation:

| Substrate | Reactant | Catalyst | Stereochemical Outcome |

| Racemic Styrene 7,8-oxide | Glutathione | Cytosolic GSTs (rabbit liver, kidney, testis) | Preferential reaction with the benzylic carbon of (7S)-styrene oxide |

| Racemic Benzo(a)pyrene 4,5-oxide | Glutathione | Purified skate liver GST | High substrate regiospecificity and stereospecificity |

| Racemic Benzo(a)pyrene 4,5-oxide | Glutathione | Non-enzymatic | Formation of all four possible stereoisomers |

Synthetic Chemistry and Research Probes for 2 Hydroxyethyl Cysteine and Analogs

Laboratory Synthesis of S-(2-hydroxyethyl)cysteine and its N-acetylated Derivatives

The synthesis of S-(2-hydroxyethyl)cysteine and its derivatives is typically achieved through the alkylation of L-cysteine or its N-acetylated form. A common and effective method involves the reaction of L-cysteine with ethylene (B1197577) oxide. This reaction proceeds via a nucleophilic attack of the thiol group of cysteine on the epoxide ring of ethylene oxide, leading to the formation of the S-(2-hydroxyethyl) derivative. The reaction is generally carried out in an aqueous medium under basic conditions to facilitate the deprotonation of the thiol group, thereby increasing its nucleophilicity.

A general procedure for the synthesis of S-alkyl-cysteine derivatives, which can be adapted for S-(2-hydroxyethyl)cysteine, involves the S-alkylation of cysteine-containing peptides. nih.gov For the synthesis of the N-acetylated derivative, N-acetyl-L-cysteine is used as the starting material. The acetylation of the amino group of L-cysteine can be performed using acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid. nih.gov The subsequent alkylation with ethylene oxide would then yield N-acetyl-S-(2-hydroxyethyl)-L-cysteine.

An analogous synthesis for a similar compound, S-(2-carboxyethyl)-L-cysteine, involves the reaction of L-cysteine with acrylic acid in an aqueous solution containing sodium hydroxide. nih.gov This Michael addition reaction provides a high yield of the desired product and could be conceptually adapted for the synthesis of S-(2-hydroxyethyl)cysteine using an appropriate electrophile.

| Starting Material | Reagent | Product | Key Reaction Type |

| L-Cysteine | Ethylene Oxide | S-(2-hydroxyethyl)cysteine | Nucleophilic ring-opening |

| N-Acetyl-L-cysteine | Ethylene Oxide | N-acetyl-S-(2-hydroxyethyl)cysteine | Nucleophilic ring-opening |

| L-Cysteine | Acetic Anhydride | N-Acetyl-L-cysteine | N-Acetylation |

Stereoselective Synthesis of Cysteine Conjugates for Mechanistic Investigations

The stereochemistry of cysteine conjugates is critical for understanding their interaction with biological systems, such as enzymes and receptors. Therefore, stereoselective synthesis methods are paramount for detailed mechanistic investigations. The development of chiral catalysts and auxiliaries has enabled the synthesis of specific stereoisomers of cysteine derivatives.

One approach to achieving stereoselectivity is through the use of chiral catalysts in the alkylation step. For instance, photocatalytic radical approaches have been developed for the desulfurative alkylation of cysteine derivatives to produce unnatural amino acids with retained chirality. acs.org These methods often employ iridium(III) complexes as photocatalysts to generate alkyl radical intermediates that can then be coupled with various acceptors. acs.org

Another strategy involves the use of enzymes, which are inherently stereoselective. Biocatalytic methods can be employed for the synthesis of chiral alcohols and amino acids, which can then be used as building blocks for the synthesis of more complex chiral molecules. rsc.org While not specifically detailed for S-(2-hydroxyethyl)cysteine, these enzymatic approaches offer a promising avenue for its stereoselective synthesis.

The synthesis of chiral peptide nucleic acids (PNAs) with modified backbones provides another example of the importance of stereocontrol. In the synthesis of these molecules, racemization of the α-carbon can be a significant issue, and coupling agents like DIC/HOBt have been found to minimize this problem. lp.edu.ua These findings from related fields highlight the techniques available to control stereochemistry during the synthesis of chiral cysteine conjugates.

| Method | Key Feature | Relevance to 2-hydroxyethyl Cysteine |

| Photocatalytic Radical Alkylation | Retention of chirality at the α-carbon | Potential for stereospecific synthesis of S-(2-hydroxyethyl)cysteine |

| Enzymatic Synthesis | High stereoselectivity | Can be explored for the synthesis of specific enantiomers of this compound |

| Optimized Coupling Reagents | Minimization of racemization | Important for maintaining stereochemical integrity in peptide conjugates |

Development and Application of this compound Conjugates as Research Tools

The unique chemical properties of this compound and its analogs make them valuable for the development of research tools to probe biological processes and for the creation of novel biomaterials.

The conjugation of cysteine and its derivatives to polymers can significantly enhance their properties for biomedical applications, such as drug delivery. nih.gov The thiol group of cysteine can be used for covalent attachment to polymeric backbones, introducing new functionalities.

Poly(2-hydroxyethyl methacrylate) (pHEMA) is a biocompatible polymer widely used in the development of hydrogels for controlled drug release. dergipark.org.trnih.gov The functionalization of pHEMA with cysteine or its derivatives can create materials with enhanced mucoadhesive properties and the ability to form disulfide bonds, which can be cleaved under specific physiological conditions to trigger drug release. For instance, cysteine functionalized poly(hydroxyethyl methacrylate) monoliths have been developed for applications such as heavy metal removal. researchgate.net

The incorporation of this compound into such polymeric systems could offer several advantages. The hydroxyl group can improve the hydrophilicity and swelling properties of the hydrogel, while the cysteine moiety can be used for drug conjugation or for imparting stimuli-responsive properties. These functionalized polymers can be designed to release therapeutic agents in a controlled manner in response to changes in pH or redox potential. nih.gov

Accurate quantification of biomarkers is essential for clinical diagnostics and exposure assessment. N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) is a urinary metabolite of several industrial chemicals, including vinyl chloride and ethylene oxide. nih.gov As such, it serves as a crucial biomarker for monitoring human exposure to these carcinogens.

To ensure the reliability of these measurements, certified reference materials are necessary. N-acetyl-S-(2-hydroxyethyl)-L-cysteine is used as a reference standard in the development and validation of analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govoup.com These methods allow for the sensitive and specific quantification of HEMA in biological samples like urine. nih.gov The use of isotopically labeled internal standards, such as D4-HEMA, further enhances the accuracy of these analytical techniques. oup.com

The availability of well-characterized reference standards of N-acetyl-S-(2-hydroxyethyl)-L-cysteine is critical for establishing reference ranges in the general population and for accurately assessing exposure in occupational and environmental health studies. nih.gov

| Application | Compound | Analytical Technique | Purpose |

| Exposure Monitoring | N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) | LC-MS/MS | Quantification of HEMA in urine as a biomarker of exposure to vinyl chloride and ethylene oxide. nih.govnih.gov |

| Method Validation | N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) | LC-MS/MS | To ensure the accuracy and precision of analytical methods for HEMA determination. oup.com |

Computational and Theoretical Investigations of 2 Hydroxyethyl Cysteine

Quantum Chemical Calculations of Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 2-hydroxyethyl cysteine. mdpi.com These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, from which numerous properties can be derived. semanticscholar.org

Molecular Structure: The first step in a theoretical investigation is typically the geometry optimization of the molecule. For this compound, this process calculates the most stable three-dimensional arrangement of its atoms by finding the minimum energy conformation. The resulting bond lengths, bond angles, and dihedral angles provide a precise structural model in the gas phase, which can be compared with experimental data if available. semanticscholar.org

Electronic Properties: The electronic nature of this compound governs its behavior in chemical reactions. Key insights are derived from Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comsemanticscholar.org

HOMO: Represents the orbital from which an electron is most likely to be donated. In a molecule like this compound, the HOMO is expected to have significant density around the sulfur and oxygen atoms, indicating these are primary sites for interaction with electrophiles. mdpi.com

LUMO: Represents the orbital that is most likely to accept an electron. A lower LUMO energy suggests a greater ability to act as an electron acceptor. mdpi.comsemanticscholar.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. semanticscholar.org

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, negative regions, indicating sites susceptible to electrophilic attack, are predicted around the carboxyl oxygen atoms and the sulfur atom. semanticscholar.org

Reactivity: Quantum chemical calculations can quantify the reactivity of this compound through various descriptors. These parameters help predict how the molecule will behave in different chemical environments. researchgate.net The distribution of atomic charges, calculated through methods like Natural Population Analysis (NPA), reveals the specific electrophilic and nucleophilic centers within the molecule. semanticscholar.org For instance, the sulfur atom in the thiol group is a potent nucleophile, a key feature in its biological reactions. nih.gov

| Parameter | Significance for this compound |

|---|---|

| EHOMO (Energy of HOMO) | Indicates electron-donating ability; higher values suggest stronger nucleophilicity, particularly from the thiol group. mdpi.com |

| ELUMO (Energy of LUMO) | Indicates electron-accepting ability; lower values suggest susceptibility to nucleophilic attack. mdpi.com |

| HOMO-LUMO Energy Gap (ΔE) | Correlates with chemical stability and reactivity; a smaller gap indicates higher reactivity. semanticscholar.org |

| Dipole Moment (μ) | Measures the overall polarity of the molecule, influencing its solubility and interactions with polar molecules like water. mdpi.com |

| Electronegativity (χ) | Describes the power of the molecule to attract electrons. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. semanticscholar.org |

| Electrophilicity Index (ω) | Quantifies the molecule's ability to act as an electrophile. nih.gov |

Molecular Dynamics Simulations of Compound-Protein Interactions and Binding Affinity

While quantum mechanics describes the intrinsic properties of an isolated molecule, Molecular Dynamics (MD) simulations are used to study its behavior and interactions in a dynamic, solvated environment, such as the binding pocket of a protein. nih.govnih.gov MD simulations apply classical mechanics (Newton's equations of motion) to model the movements of atoms and molecules over time, providing a detailed view of the binding process. nih.gov

To study the interaction of this compound with a target protein, a simulation system is constructed containing the protein, the ligand (this compound), and explicit solvent molecules (typically water) with physiological ion concentrations. The simulation then tracks the trajectory of every atom over a period ranging from nanoseconds to microseconds. semanticscholar.org

Analysis of the MD trajectory can reveal:

Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein atoms is monitored over time. A stable RMSD value suggests that the ligand has found a stable binding pose within the protein's active site. nih.gov

Key Interacting Residues: By analyzing the simulation, researchers can identify the specific amino acid residues in the protein that form stable interactions (e.g., hydrogen bonds, electrostatic interactions, van der Waals contacts) with the different functional groups of this compound. rsc.org

Conformational Changes: MD simulations can show how the protein structure adapts upon ligand binding, which is crucial for biological function and drug design. nih.gov

Binding Affinity: A primary goal of MD simulations in this context is to estimate the binding affinity, or the strength of the interaction between this compound and a protein. semanticscholar.org Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to calculate the binding free energy from the simulation snapshots. nih.gov This value helps quantify the stability of the compound-protein complex and can be used to compare the binding of this compound to that of other related molecules. nih.govsemanticscholar.org

| Functional Group of this compound | Potential Interactions in a Protein Binding Site |

|---|---|

| Amine Group (-NH3+) | Forms hydrogen bonds with hydrogen bond acceptors (e.g., backbone carbonyls, Asp/Glu side chains); electrostatic interactions. |

| Carboxylate Group (-COO-) | Forms salt bridges with positively charged residues (e.g., Arg, Lys); hydrogen bonds with donors (e.g., Ser, Thr, Tyr). |

| Thiol Group (-SH) | Acts as a hydrogen bond donor or acceptor; can form coordination bonds with metal ions (e.g., Zinc) in metalloproteins. rsc.org |

| Hydroxyethyl Group (-CH2CH2OH) | The terminal hydroxyl (-OH) can act as a hydrogen bond donor or acceptor, enhancing binding specificity and affinity. |

Predictive Modeling of Metabolic Pathways and Adduct Formation Mechanisms

Computational models are increasingly used to predict the metabolic fate of xenobiotics and to understand the mechanisms by which they form adducts with biological macromolecules. For this compound, which is itself a metabolite, these models can help elucidate its formation and its potential for further reactions.

Metabolic Pathways: N-acetyl-S-(2-hydroxyethyl)-L-cysteine, a derivative of this compound, is a known urinary metabolite that results from the exposure to various electrophilic chemicals. nih.gov It is an end-product of the glutathione (B108866) conjugation pathway. Predictive models can simulate this metabolic route by:

Modeling the initial reaction where an electrophilic xenobiotic is conjugated with glutathione.

Simulating the subsequent enzymatic steps where the glutamate (B1630785) and glycine (B1666218) residues are cleaved.

Modeling the final N-acetylation of the remaining cysteine conjugate to form the mercapturic acid metabolite. nih.gov

These pathway prediction tools can help identify the parent compounds that may lead to the formation of this compound adducts in vivo.

Adduct Formation Mechanisms: The nucleophilic thiol group of cysteine is highly reactive towards electrophiles, leading to the formation of covalent adducts. This is a key mechanism in both detoxification and toxicity. nih.gov Computational chemistry can model this process with high accuracy. For instance, if this compound were to react with an electrophilic compound (e.g., a Michael acceptor), predictive models could be used to:

Map the Reaction Pathway: Using DFT, the entire reaction coordinate can be calculated, from the reactants to the products, including the high-energy transition state. researchgate.netnih.gov

Calculate Activation Energy: The energy barrier (activation energy) for the reaction can be determined from the reaction pathway. A lower energy barrier implies a faster, more favorable reaction. researchgate.netnih.gov

Analyze the Mechanism: These models can confirm the mechanism of adduct formation, such as a nucleophilic attack by the sulfur atom on an electron-deficient carbon center. nih.gov Such studies are crucial for understanding how molecules like this compound might be involved in detoxifying reactive compounds or, conversely, how its presence could signify exposure to them. nih.govresearchgate.net

| Modeling Approach | Application to this compound |

|---|---|

| Metabolic Pathway Prediction Software | Predicts the xenobiotics that are metabolized via glutathione conjugation to form this compound derivatives. nih.gov |

| Quantum Mechanics (DFT) | Calculates the reaction mechanism and activation energy for the formation of covalent adducts between the thiol group and electrophiles. researchgate.netnih.gov |

| Machine Learning Models | Can be trained on experimental data to predict the reactivity of cysteine residues and their likelihood of forming covalent bonds based on structural or sequence features. acs.orgacs.org |

| Molecular Docking & MD | Simulates the non-covalent binding of an electrophile near the cysteine residue prior to the covalent reaction, helping to assess binding site accessibility. researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 2-hydroxyethyl cysteine derivatives?

- Methodological Answer : Synthesis typically involves reacting cysteine with ethylene oxide or its derivatives under controlled pH and temperature conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C spectra) and high-performance liquid chromatography (HPLC) for purity assessment. For novel compounds, elemental analysis and mass spectrometry (MS) are essential to verify molecular weight and composition .

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include synthesis details in the main text for ≤5 compounds; additional data should be in supplementary materials .

Q. How can researchers validate the formation of this compound adducts in biological systems?

- Experimental Design : Use isotopic labeling (e.g., C-ethylene oxide) to track adduct formation. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify adducts like S-(2-hydroxyethyl)cysteine and N-acetyl-S-(2-hydroxyethyl)cysteine in urine or tissue samples .

- Validation : Compare retention times and fragmentation patterns with synthetic standards. Include positive/negative controls to rule out non-specific binding .

Q. What ethical and safety considerations are critical when handling this compound derivatives?

- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential toxicity of ethylene oxide precursors. Document material safety data sheets (MSDS) for all reagents .

- Ethical Compliance : For in vitro studies with human cells, obtain ethics committee approval and adhere to institutional biosafety guidelines. Declare ethical approvals in publications, including committee name and approval number .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound with biomolecular targets?

- Methodology : Use molecular docking software (e.g., Sybyl) to simulate interactions between this compound and proteins like glutathione S-transferase. Validate predictions with mutagenesis studies (e.g., substituting interface residues like S,S-(2-hydroxyethyl)-thiocysteines with cysteine) and compare binding affinities via surface plasmon resonance (SPR) .

- Data Contradiction : Address discrepancies between in silico predictions and experimental results by re-evaluating force field parameters or solvent effects in simulations .

Q. What mechanisms underlie the detoxification of this compound adducts in cellular systems?

- Pathway Analysis : Investigate glutathione (GSH)-dependent pathways using inhibitors like buthionine sulfoximine (BSO). Quantify adduct clearance via LC-MS and correlate with intracellular GSH levels. For advanced studies, use CRISPR-Cas9 to knock out genes like γ-glutamylcysteine synthetase (γ-GCS) and assess detoxification efficiency .

- Contradictions : If adduct levels increase despite GSH depletion, explore alternative pathways (e.g., N-acetyl cysteine-mediated detoxification) using transcriptomic profiling .

Q. How can researchers resolve conflicting data on the genotoxicity of this compound derivatives?

- Experimental Design : Conduct comparative studies across multiple cell lines (e.g., HepG2, CHO-K1) using standardized assays like comet assays for DNA damage and micronucleus tests for chromosomal aberrations. Include dose-response curves and negative/positive controls (e.g., hydrogen peroxide) .

- Statistical Analysis : Apply ANOVA with post-hoc tests to identify significant differences. Use Bayesian meta-analysis if reconciling data from prior studies .

Methodological and Reporting Standards

Q. What are the best practices for reporting this compound research in peer-reviewed journals?

- Data Transparency : Provide raw spectral data (NMR, MS) in supplementary materials. For biological assays, include full experimental protocols, reagent lot numbers, and instrument calibration details .

- Ethical Reporting : Declare conflicts of interest and funding sources. Cite primary literature (e.g., metabolism studies by Bolt et al., 1996) instead of reviews .

Q. How should researchers address reproducibility challenges in studies involving this compound?

- Quality Control : Use certified reference materials (CRMs) for quantification. Implement inter-laboratory validation for key assays (e.g., adduct quantification).

- Documentation : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing data in repositories like Zenodo or ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.